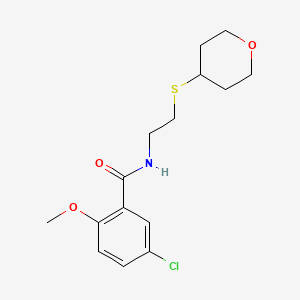
3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a novel compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown promise in the field of oncology. Derivatives of this compound, particularly those tethered with 1,2,3-triazole, have been synthesized and tested for their anticancer properties. The MTT assay , a colorimetric assay for assessing cell metabolic activity, is commonly used to evaluate the efficacy of these compounds against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structural backbone of the compound allows for potential biological activity or modification to improve potency and pharmacokinetics .
Synthesis of Biological Active Compounds
The triazole motif present in the compound is associated with a variety of biological activities, including anticancer, anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities. This makes the compound a beneficial choice for the synthesis of biologically active compounds. The click reaction of the acrylamide precursor of this compound with different aryl azides leads to the formation of novel derivatives with potential biological applications .
Natural Product Derivation
Cinnamic acid derivatives, which are structurally related to this compound, have been used for the treatment of cancer for many centuries. The compound’s structure, which includes a cinnamic acid moiety, suggests its potential as a derivative of natural products. Natural products often serve as unique sources for new drug discovery due to their complex structures and biological activities .
Antioxidant Properties
Compounds with a cinnamic acid base, like this one, have attracted attention due to their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases including cancer and heart disease. The compound’s antioxidant activity could be harnessed for therapeutic applications .
Anti-inflammatory Applications
The anti-inflammatory properties of cinnamic acid derivatives are well-documented. Given the structural similarities, this compound could potentially be used to develop new anti-inflammatory agents. These agents could be useful in treating a range of inflammatory conditions, from acute injuries to chronic diseases like arthritis .
Antimicrobial Activity
The compound’s potential antimicrobial activity is another area of interest. With increasing resistance to existing antibiotics, new compounds with antimicrobial properties are in high demand. This compound could serve as a starting point for the development of new antimicrobial agents .
Auxin Analog for Plant Growth
Cinnamic acid, part of this compound’s structure, belongs to the class of auxins, which are plant hormones that regulate cell growth and differentiation. This suggests that the compound could be explored as an auxin analog to promote plant growth and development in agricultural research .
Drug Potency and Pharmacokinetics Improvement
The compound’s structure allows for modifications that could improve drug potency and pharmacokinetics. This is particularly important in drug development, where the goal is to maximize therapeutic effects while minimizing side effects. Structural modifications could lead to more effective and safer drugs .
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-5-30-18-11-9-17(10-12-18)28-21(25-26-27-28)15-24-23(29)16-13-19(31-6-2)22(33-8-4)20(14-16)32-7-3/h9-14H,5-8,15H2,1-4H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYZACLVUWHKFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

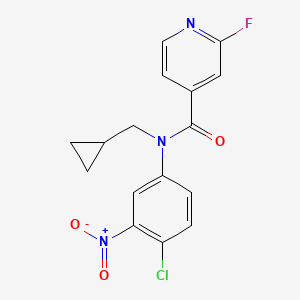
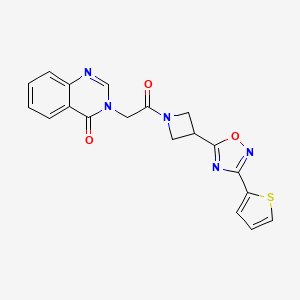
![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)
![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)
![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)
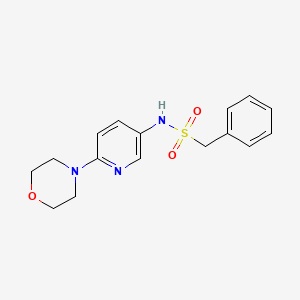
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2355220.png)
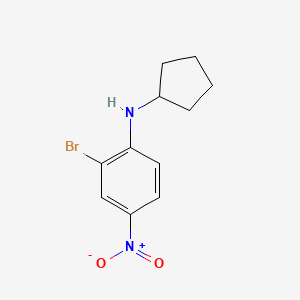
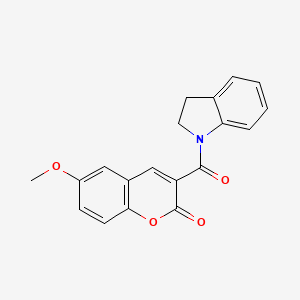

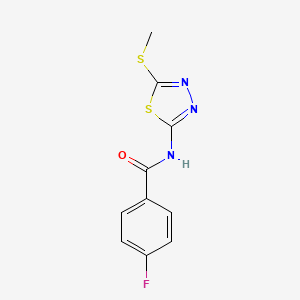
![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)
